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molecular formula C8H10N4 B8724016 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B8724016
M. Wt: 162.19 g/mol
InChI Key: XJMMDEAXMWKQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

Ammonium formate (1.55 g, 24.6 mmol) is added to a solution of 5-chloro-3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine (410 mg, 2.09 mmol) in ethanol (10 mL) containing 10% palladium on carbon (40 mg). The mixture is stirred at room temperature for 16 h. The reaction is filtered, concentrated under reduced pressure and the residue is purified via flash column chromatography using a gradient elution of 0-10% CH2Cl2/methanol to afford the title compound (192 mg, 57%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].Cl[C:6]1[N:11]=[C:10]2[N:12]([CH2:16][CH3:17])[C:13]([NH2:15])=[N:14][C:9]2=[CH:8][CH:7]=1>C(O)C.[Pd]>[CH2:16]([N:12]1[C:10]2=[N:11][CH:6]=[CH:7][CH:8]=[C:9]2[N:14]=[C:13]1[NH2:15])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
410 mg
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N(C(=N2)N)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified via flash column chromatography
WASH
Type
WASH
Details
a gradient elution of 0-10% CH2Cl2/methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N1C(=NC=2C1=NC=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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